molecular formula C21H16FN5O4S B2436812 5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-66-3

5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2436812
CAS RN: 847190-66-3
M. Wt: 453.45
InChI Key: VQKBIMOIWKCEPZ-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H16FN5O4S and its molecular weight is 453.45. The purity is usually 95%.
BenchChem offers high-quality 5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, focusing on six unique applications:

Anticancer Activity

This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Studies have demonstrated its efficacy against multiple cancer cell lines, including breast cancer (MCF-7), colorectal cancer (HCT-116), and liver cancer (HepG2) . The compound’s ability to induce apoptosis and alter cell cycle progression makes it a promising candidate for further development in cancer therapy.

Antimicrobial Properties

The pyrimido[4,5-d]pyrimidine scaffold is known for its antimicrobial activity. This compound has been evaluated for its effectiveness against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymes, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that this compound possesses significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes such as COX-2. This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-nitrophenylacetic acid, which is then converted to 4-nitrophenylacetic acid hydrazide. The second intermediate is 5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, which is then coupled with the first intermediate to form the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "ethyl acetoacetate", "4-fluorobenzyl chloride", "thiourea", "sodium hydroxide", "hydrazine hydrate", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "acetic acid", "methyl iodide" ], "Reaction": [ "Step 1: Synthesis of 4-nitrophenylacetic acid by reacting 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide and sulfuric acid.", "Step 2: Conversion of 4-nitrophenylacetic acid to 4-nitrophenylacetic acid hydrazide by reacting with hydrazine hydrate in the presence of acetic anhydride.", "Step 3: Synthesis of 5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione by reacting 4-fluorobenzyl chloride with thiourea in the presence of sodium bicarbonate and acetic acid, followed by reaction with methyl iodide and ethyl acetoacetate.", "Step 4: Coupling of the two intermediates by reacting 5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with 4-nitrophenylacetic acid hydrazide in the presence of acetic acid and sulfuric acid to form the final product." ] }

CAS RN

847190-66-3

Product Name

5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C21H16FN5O4S

Molecular Weight

453.45

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H16FN5O4S/c1-25-18-16(20(28)26(2)21(25)29)19(32-11-12-3-7-14(22)8-4-12)24-17(23-18)13-5-9-15(10-6-13)27(30)31/h3-10H,11H2,1-2H3

InChI Key

VQKBIMOIWKCEPZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)F)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

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